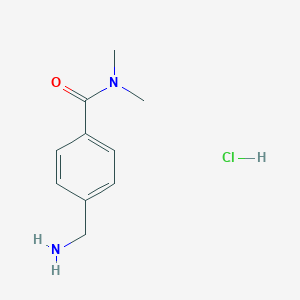

4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of benzamide, featuring an aminomethyl group and two methyl groups attached to the nitrogen atom of the amide. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-(Aminomethyl)benzoic acid.

Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient purification techniques such as recrystallization and chromatography is also common to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

Organic Synthesis

4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is widely used as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme activity and interactions. Its structural characteristics allow it to act as a probe for various biological targets, making it valuable for understanding enzymatic mechanisms.

Pharmacological Research

The compound has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. Its ability to modulate cellular signaling pathways is of particular interest in drug development.

Research indicates that this compound possesses several biological activities:

- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokine production, reducing inflammation in various models.

- Analgesic Properties: Studies have shown promising results in pain reduction, suggesting its potential use in analgesic therapies.

- Neuroprotective Effects: Investigations into its neuroprotective properties indicate possible benefits in neurodegenerative disease models.

Data Table: Summary of Biological Activities

| Activity Type | Description | Study Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα production | Significant reduction observed |

| Analgesic | Pain score reduction in MIA-induced models | Notable efficacy compared to controls |

| Neuroprotective | Protection against neurodegeneration | Promising results in preliminary studies |

Case Study 1: Anti-inflammatory Activity

In a study utilizing LPS-stimulated human whole blood, researchers demonstrated that treatment with this compound led to significant inhibition of TNFα production. The IC50 value indicated potent anti-inflammatory activity compared to standard drugs.

Case Study 2: Analgesic Efficacy

A preclinical trial assessed the analgesic properties using a monoiodoacetic acid (MIA) pain model. Results showed that subjects treated with the compound exhibited reduced pain scores compared to control groups, highlighting its potential utility in pain management.

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzamide moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Aminomethyl)benzoic acid: A precursor in the synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride.

N,N-Dimethylbenzamide: Lacks the aminomethyl group, resulting in different chemical properties.

4-(Aminomethyl)benzonitrile: Contains a nitrile group instead of an amide, leading to different reactivity.

Uniqueness

This compound is unique due to the presence of both the aminomethyl and dimethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Activité Biologique

4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of benzamide and has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H15ClN2O

- CAS Number : 104566-35-0

- Structure : The compound features an aminomethyl group and two methyl groups attached to the nitrogen atom of the amide.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzamide moiety can participate in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to various biological effects.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor of viral entry, particularly against the Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide-based compounds were synthesized and tested for their antiviral properties. Notably, one compound (designated as CBS1118) demonstrated an effective concentration (EC50) value of less than 10 μM against both viruses, indicating broad-spectrum antifiloviral activity .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in critical biological pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition could have implications for cancer therapy, as targeting DHFR can disrupt tumor growth .

Study on Viral Inhibition

In a study focused on developing antiviral agents against Ebola virus, researchers synthesized a series of 4-(aminomethyl)benzamides. The results indicated that compounds with specific structural modifications exhibited enhanced potency against viral entry. The study concluded that further optimization of these compounds could lead to effective treatments for filovirus infections .

Enzyme Targeting Research

Another research effort explored the compound's interaction with DHFR. The findings suggested that this compound could reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), thereby destabilizing DHFR and inhibiting cell growth. This mechanism presents a novel approach to targeting cancer cells .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)benzoic acid | Precursor in synthesis | Limited biological activity |

| N,N-Dimethylbenzamide | Lacks aminomethyl group | Different chemical properties |

| 4-(Aminomethyl)benzonitrile | Contains nitrile group instead of amide | Varies in reactivity |

Propriétés

IUPAC Name |

4-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-8(7-11)4-6-9;/h3-6H,7,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTFXPYCZHDSDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.